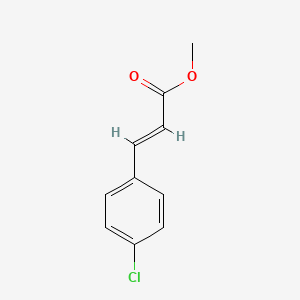

Methyl 4-chlorocinnamate

Description

Significance of Cinnamic Acid Derivatives in Contemporary Chemical and Biological Sciences

Cinnamic acid and its derivatives are a significant class of compounds, naturally occurring in various plants, fruits, and vegetables. google.comscribd.com They are key intermediates in the biosynthetic shikimate and phenylpropanoid pathways, which lead to a vast array of aromatic natural products. scribd.com The structural framework of cinnamic acid, featuring a phenyl ring, an alkene double bond, and a carboxylic acid group, allows for extensive modification, resulting in derivatives with a broad spectrum of biological activities. rsc.org These activities include antioxidant, antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties. google.comtjpr.org In addition to their biological significance, cinnamic acid derivatives serve as crucial precursors and intermediates in organic synthesis for pharmaceuticals, perfumes, and cosmetics. scribd.compcbiochemres.com

Historical Context of Methyl 4-Chlorocinnamate in Synthetic Organic Chemistry

The study of cinnamic acids dates back to the 19th century with the development of foundational synthetic methods. The Perkin reaction, discovered in 1877, provided a route to cinnamic acids by reacting aromatic aldehydes with acetic anhydride. google.compcbiochemres.com Shortly after, the Claisen-Schmidt condensation, reported in 1890, offered another pathway through the base-catalyzed reaction of an aromatic aldehyde with an ester. google.com

The synthesis of esters from carboxylic acids, known as esterification, also has a long history. The acid-catalyzed method using an alcohol, famously known as Fischer esterification, became a standard procedure. operachem.com this compound is a product of these established principles of organic synthesis. Its preparation typically involves the synthesis of 4-chlorocinnamic acid, often via a Perkin, Knoevenagel, or similar condensation reaction, followed by esterification with methanol. cinnamates.comgoogle.com The compound is thus a result of well-understood, historical synthetic transformations, valued for its role as a stable, functionalized intermediate for more complex molecular architectures.

Overview of Key Research Areas Pertaining to this compound

Research pertaining to this compound is concentrated in several key areas. A primary focus is its application as a versatile building block in synthetic organic chemistry. It serves as a precursor for the synthesis of various pharmaceuticals and biologically active compounds, including the muscle relaxant Baclofen and various heterocyclic structures. nih.govresearchgate.net Another significant area of investigation is its biological activity, with studies demonstrating its potential as an antimicrobial agent, particularly against fungal strains. Furthermore, the photochemical behavior of this compound, specifically its [2+2] photodimerization in the solid state, is a subject of research in the field of crystal engineering and solid-state chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(4-chlorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBXQGYKZKOORG-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101194681 | |

| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101194681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20754-21-6, 7560-44-3 | |

| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20754-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl p-chlorocinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-chlorocinnamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101194681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl p-chlorocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of Methyl 4 Chlorocinnamate

Methyl 4-chlorocinnamate is a white crystalline solid at room temperature. Its fundamental physicochemical properties are summarized in the table below. It is soluble in organic solvents like ethanol, ether, acetone, and benzene (B151609), but insoluble in water. scribd.com

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₉ClO₂ | cymitquimica.comscbt.com |

| Molecular Weight | 196.63 g/mol | scbt.com |

| Melting Point | 76-77 °C | umd.edu |

| Boiling Point | 292.8 °C at 760 mmHg | cymitquimica.comumd.eduresearchgate.net |

| Appearance | White crystalline solid/powder | scribd.comtcichemicals.com |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, benzene | scribd.com |

Spectral Data:

¹H NMR (in CDCl₃): The proton nuclear magnetic resonance spectrum typically shows signals for the vinyl protons as doublets around δ 6.42 (d, J = 16.0 Hz) and δ 7.65 (d, J = 16.0 Hz), confirming the trans configuration of the double bond. The aromatic protons appear as doublets around δ 7.37 and δ 7.46. The methyl ester protons present as a singlet at approximately δ 3.82. rsc.org

¹³C NMR (in CDCl₃): The carbon spectrum shows the ester carbonyl carbon at approximately δ 167.2. The olefinic carbons are observed around δ 118.4 and δ 143.4, while the aromatic carbons appear in the δ 129-136 range. The methyl carbon signal is found at δ 51.8.

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A strong carbonyl (C=O) stretching band appears around 1702 cm⁻¹. The alkene (C=C) stretch is observed near 1634 cm⁻¹. The spectrum also shows bands for C-O stretching and the C-Cl bond. rsc.org

UV-Vis Spectroscopy: The ultraviolet-visible spectrum is characterized by strong absorption due to the presence of the cinnamoyl chromophore (a conjugated system of the benzene ring and the acrylate (B77674) group). msu.edu While a specific spectrum is not readily available, similar compounds like para-hydroxy methylcinnamate show a strong π → π* transition. researchgate.net The conjugation is expected to result in a λmax at wavelengths longer than 200 nm.

Catalytic Studies and Reaction Mechanisms of Methyl 4 Chlorocinnamate Transformations

Hydroformylation Reaction Dynamics and Regioselectivity

The hydroformylation of methyl 4-chlorocinnamate involves the addition of a formyl group and a hydrogen atom across the double bond of the α,β-unsaturated ester. This reaction can lead to two regioisomers: the desired β-aldehyde, methyl 3-(4-chlorophenyl)-4-oxobutanoate, and the α-aldehyde. The regioselectivity of this reaction is a critical aspect, heavily influenced by the catalyst system and reaction conditions.

Recent studies have highlighted the efficacy of phosphine-free rhodium catalysts in achieving high regioselectivity towards the β-aldehyde in the hydroformylation of this compound. researchgate.netd-nb.info It was discovered that, contrary to some earlier reports suggesting triphenylphosphine-containing rhodium complexes were optimal, unmodified rhodium catalysts, in fact, provide superior regioselectivity for the β-aldehyde. d-nb.info

Investigations using various phosphine-free rhodium precursors, such as [Rh(acac)(CO)2], [Rh4(CO)12], and [Rh6(CO)16], have consistently demonstrated high regioselectivities, ranging from 90% to 93%, for the formation of methyl 3-(4-chlorophenyl)-4-oxobutanoate. researchgate.netd-nb.info High-pressure NMR and IR spectroscopy studies have indicated that under reaction conditions, these phosphine-free precursors likely form the catalytically active species [HRh(CO)x] (where x=3 or 4). d-nb.info This active species is unstable and difficult to detect in the absence of the alkene substrate. d-nb.info

The hypothesis that phosphine-free systems are superior for this transformation is further supported by experiments where the addition of triphenylphosphine (B44618) to a phosphine-free rhodium catalyst system led to a significant decrease in regioselectivity for the β-aldehyde. researchgate.netd-nb.info For instance, with [Rh(acac)(CO)2] as the catalyst, a high regioselectivity of 91% was achieved, which dropped dramatically in the presence of added triphenylphosphine. d-nb.info

Table 1: Hydroformylation of this compound with Phosphine-Free Rhodium Catalysts

| Catalyst | Conversion (%) | Regioselectivity to β-aldehyde (%) | Selectivity to β-aldehyde (%) |

|---|---|---|---|

| [Rh4(CO)12] | 92 | 93 | 74 |

| [Rh6(CO)16] | 77 ± 16 | 91 ± 2 | 70 ± 2 |

| [Rh(acac)(CO)2] | >99 | 91 | 70-77 |

Reaction conditions: 0.60 M this compound, 0.1 mol% Rh catalyst, toluene, 80 bar CO/H2 (1:1), 80°C, 20 h. researchgate.netd-nb.info

The nature of the ligand coordinated to the rhodium center plays a pivotal role in determining the outcome of the hydroformylation of this compound. As established, the absence of phosphine (B1218219) ligands generally favors the formation of the β-aldehyde. researchgate.netd-nb.info

The addition of triphenylphosphine as a ligand dramatically shifts the regioselectivity towards the α-aldehyde. d-nb.info When [Rh(acac)(CO)2] was used with added triphenylphosphine, the regioselectivity for the β-aldehyde plummeted to 45%. d-nb.info This demonstrates a strong electronic and/or steric influence of the phosphine ligand on the transition states leading to the different regioisomers. The presence of triphenylphosphine oxide, a potential decomposition product of triphenylphosphine, was found to not negatively impact the hydroformylation, suggesting that the phosphine itself is the primary influencing factor. d-nb.info

The choice of solvent and the concentration of the substrate, this compound, are important parameters in the hydroformylation reaction. Toluene is a commonly used solvent for this transformation. d-nb.info Studies have been conducted with a substrate concentration of 0.60 M in toluene. d-nb.info While the provided search results focus heavily on the catalyst system, it is generally understood in catalysis that solvent polarity and coordinating ability can influence the stability of catalytic intermediates and thus affect reaction rates and selectivities. Further research into a broader range of solvents could reveal opportunities for process optimization.

Pressure and temperature are critical variables that significantly affect the conversion, regioselectivity, and selectivity of the hydroformylation of this compound.

Initial experiments with a commercial sample of "[HRh(PPh3)4]" showed that increasing the total pressure of CO/H2 from 50 bar to 100 bar led to an increase in conversion from 42% to 93%. d-nb.info However, this was accompanied by a decrease in regioselectivity for the β-aldehyde from 95% to 84%. d-nb.info This suggests a complex interplay between pressure and the various competing reaction pathways.

Temperature also has a profound effect. While the specific temperature dependency for this compound hydroformylation is not detailed in the provided results, studies on similar substrates show that lower temperatures can favor the desired regioselectivity, although potentially at the cost of lower reaction rates. The standard temperature used in many of the cited experiments for this compound hydroformylation is 80°C. d-nb.info

The partial pressures of carbon monoxide (CO) and hydrogen (H2) are crucial parameters in hydroformylation. The most commonly reported CO/H2 ratio in the studied literature is 1:1. d-nb.info This ratio directly influences the concentration of the active catalytic species and the rates of the individual steps in the catalytic cycle, including migratory insertion of CO and reductive elimination. Variations in this ratio can impact both the rate of reaction and the selectivity towards the desired aldehyde product versus side products like hydrogenated compounds. d-nb.info For instance, at 100 bar of a 1:1 CO/H2 mixture, a lower amount of the hydrogenation side product was observed compared to the reaction at 50 bar. d-nb.info

Pressure and Temperature Dependencies

By-product Formation and Control Strategies

In the catalytic transformations of this compound, the formation of by-products is a critical factor influencing reaction efficiency and product purity. The nature and quantity of these by-products are highly dependent on the reaction type, catalyst system, and process parameters.

One of the well-documented transformations is the rhodium-catalyzed hydroformylation, which aims to produce methyl 3-(4-chlorophenyl)-4-oxobutanoate (the β-aldehyde), a precursor for pharmaceuticals. researchgate.net However, this reaction is often accompanied by the formation of several significant by-products. These include the α-regioisomer (methyl 2-(4-chlorophenyl)-3-oxopropanoate), the direct hydrogenation product of the starting material (methyl 3-(4-chlorophenyl)propanoate), and 3-(4-chlorophenyl)propanal. d-nb.inforesearchgate.net An additional, structurally unclarified by-product has also been observed in small quantities (≤2%). researchgate.net

Control over the formation of these by-products can be achieved by carefully selecting the catalyst and reaction conditions. For instance, in the hydroformylation reaction, the choice of rhodium catalyst and the presence of ligands are paramount. The use of phosphine-free rhodium catalysts, such as [Rh(acac)(CO)2] or [Rh6(CO)16], leads to high regioselectivity for the desired β-aldehyde (90–93%). researchgate.net Conversely, adding a triphenylphosphine ligand dramatically decreases this regioselectivity, favoring the formation of the α-aldehyde by-product. researchgate.netd-nb.info Reaction pressure also plays a role; increasing the CO/H2 pressure from 50 bar to 100 bar was found to decrease the formation of the hydrogenation by-product but also reduced the regioselectivity towards the desired β-aldehyde. d-nb.info

Interactive Table: Effect of Catalyst and Pressure on Hydroformylation of this compound Data derived from a study on rhodium-catalyzed hydroformylation. d-nb.info

| Entry | Catalyst System | Pressure (bar) | Conversion (%) | Regioselectivity (%) [a] | Selectivity (%) [b] |

| 1 | "[HRh(PPh3)4]" | 50 | 42 | 95 | 60 |

| 2 | "[HRh(PPh3)4]" | 100 | 93 | 84 | 64 |

| 3 | [Rh(acac)(CO)2]/PPh3 | 80 | >99 | 45 | 28 |

[a] Amount of β-aldehyde in relation to the sum of β- and α-aldehydes. d-nb.info [b] Amount of β-aldehyde in relation to all detected products. d-nb.info

In other catalytic systems, by-product formation can be inherently minimized. For example, in the aerobic oxidative esterification of 4-chlorocinnamaldehyde (B90052) to this compound using N-heterocyclic carbene (NHC) catalysis, the process is designed to be highly efficient, yielding water as the sole by-product. chalmers.sechalmers.se This represents a green chemistry approach that avoids the generation of toxic waste. chalmers.se

In amination reactions where this compound is reacted with various amines, the product distribution itself can be considered a form of controlled by-product formation. These reactions can yield both normal substitution products and substitution-rearrangement products, with the ratio being strongly dependent on the structure of the amine used. acs.org

Furthermore, in the enzymatic synthesis of cinnamamides from this compound, control is exerted by optimizing reaction parameters. Adjusting the substrate molar ratio (1:2 of this compound to phenylethylamine) and temperature (45 °C) allows for maximizing the conversion to the desired amide product, thereby minimizing residual starting materials and potential side products. mdpi.comresearchgate.net

Mechanistic Insights into Catalytic Processes

The mechanism of this compound transformations is dictated by the specific catalytic species employed. Different catalysts activate the substrate through distinct pathways.

In the hydroformylation reaction , rhodium complexes are the key catalytic species. Studies have revealed that non-modified, phosphine-free rhodium catalysts are highly efficient for achieving regioselectivity towards the β-aldehyde. researchgate.net Spectroscopic studies using high-pressure NMR and IR have been employed to investigate the active species. d-nb.inforesearchgate.net When a catalyst like [Rh(acac)(CO)2] is used without phosphine ligands, it promotes high regioselectivity (91%). researchgate.net However, the introduction of triphenylphosphine (PPh3) as a ligand leads to a different set of catalytic species under hydroformylation conditions, which drastically alters the reaction outcome, dropping the regioselectivity to as low as 45% and favoring the formation of the α-regioisomer. d-nb.info This indicates that the ligand environment around the rhodium center is the determining factor for the reaction's regiochemical pathway.

For the aerobic oxidative synthesis of this compound from its corresponding aldehyde, a multi-component system is utilized, showcasing a complex interplay between different species. chalmers.se The proposed mechanism involves:

An N-heterocyclic carbene (NHC) , which acts as an organocatalyst. It performs a nucleophilic addition to the cinnamaldehyde (B126680), forming a homoenolate intermediate. chalmers.sechalmers.se

An electron transfer mediator (ETM) , which rapidly oxidizes the homoenolate to an α,β-unsaturated acyl azolium intermediate. chalmers.sechalmers.se This step is crucial as it bypasses alternative oxygenative pathways. chalmers.se

An iron phthalocyanine (B1677752) (FePc) catalyst , which facilitates the aerobic re-oxidation of the ETM, using aerial oxygen as the terminal oxidant and producing water as the only by-product to complete the catalytic cycle. chalmers.sechalmers.se

In enzymatic transformations , such as the synthesis of cinnamamides, the catalytic species is an immobilized lipase, specifically Lipozyme® TL IM. mdpi.comresearchgate.net This enzyme catalyzes the amidation reaction between this compound and phenylethylamines. The reaction proceeds within the active site of the enzyme, which provides a specific environment to facilitate the nucleophilic attack of the amine on the ester's carbonyl group, leading to the formation of the amide bond. researchgate.net

The aerobic oxidative esterification to form this compound has also been investigated through kinetic profiles. chalmers.se These studies support the proposed multi-step electron transfer mechanism and help in optimizing the catalytic system. chalmers.sechalmers.se

For the synthesis of the related, unsubstituted methyl cinnamate (B1238496), detailed kinetic studies have been performed using deep eutectic solvents (DESs) as catalysts. researchgate.net In these studies, the experimental data were correlated using an activity-based pseudo-homogeneous (PH) model. researchgate.net This model successfully predicted the reaction process, with relative deviations between experimental and calculated values of around 5%. researchgate.net The research investigated the effects of agitation speed, catalyst loading, reactant molar ratio, and temperature on the conversion of the acid to the ester. researchgate.net Although performed on a different substrate, this kinetic modeling approach is applicable to the esterification reactions of this compound.

In the reaction of methyl α-(bromomethyl)-4-chlorocinnamate with amines, kinetic product control is observed. The reaction initially forms a substitution-rearrangement product, which then slowly isomerizes in chloroform (B151607) solvent to the more thermodynamically stable normal substitution product. acs.org This indicates that the initial product is formed faster, but the final product is more stable, a classic example of kinetic versus thermodynamic control.

Spectroscopic Probing of Reaction Intermediates and Catalytic Cycles

In situ spectroscopic techniques are critical for observing catalytic species and intermediates directly under reaction conditions, offering a real-time window into the catalytic cycle.

High-pressure NMR spectroscopy is a powerful tool for elucidating the structure and behavior of catalysts and reactants under industrial process conditions. Studies on the rhodium-catalyzed hydroformylation of this compound have utilized this technique to characterize the active catalytic species. researchgate.net

Initial investigations into the hydroformylation using a commercial rhodium catalyst, nominally [HRh(PPh₃)₄], revealed that the system behaved as if it were phosphine-free. researchgate.net High-pressure ¹³C{¹H}-NMR spectroscopy, particularly with ¹³CO-labeled catalysts, was employed to identify the true nature of the catalytic species. d-nb.info Under reaction conditions of 80°C and 80 bar CO/H₂ pressure, the analysis did not detect phosphine-ligated rhodium complexes. Instead, the spectra indicated the formation of various rhodium carbonyl clusters. d-nb.info At -40°C, the primary species detected was [Rh₄(CO)₁₂], while at 25°C, [Rh₆(CO)₁₆] was observed. d-nb.info These findings suggest that under high temperature and pressure, the initial phosphine-ligated precursor decomposes, and the active catalytic species are likely rhodium carbonyl hydrides, such as [HRh(CO)ₓ] (where x=3 or 4), which are formed from these observable rhodium clusters. researchgate.net

Table 1: Rhodium Species Detected by High-Pressure NMR during Hydroformylation Studies

| Detected Species | Analytical Conditions | Implication | Source(s) |

|---|---|---|---|

| [Rh₄(CO)₁₂] | -40°C, 80 bar CO/H₂ | Rhodium carbonyl cluster intermediate/precursor | d-nb.info |

| [Rh₆(CO)₁₆] | 25°C and under reaction conditions | Rhodium carbonyl cluster intermediate/precursor | researchgate.netd-nb.info |

In situ Fourier Transform Infrared (FTIR) spectroscopy complements NMR studies by providing valuable information on the vibrational modes of molecules, especially the strong absorptions of CO ligands in metal carbonyl complexes. researchgate.net For the hydroformylation of this compound, an autoclave coupled with an FTIR spectrometer allows for the monitoring of the catalyst's state and reaction progress under pressure. researchgate.net

Studies using this setup have confirmed the findings from NMR spectroscopy. When investigating the commercial "[HRh(PPh₃)₄]" catalyst, the FTIR spectra under process conditions resembled those of a phosphine-free system, supporting the hypothesis that the ligand decomposes and rhodium carbonyl clusters are formed. researchgate.net Comparisons of the FTIR spectra of the starting material (this compound), the pure product (racemic methyl 3-(4-chlorophenyl)-4-oxobutanoate), and the reaction mixture at various time points provide a detailed picture of the reaction kinetics and catalyst evolution. d-nb.info The use of phosphine-free precursors like [Rh(acac)(CO)₂] also leads to high regioselectivities, further indicating that the active species in these systems are unmodified rhodium carbonyls. researchgate.netresearchgate.net

In Situ High-Pressure Nuclear Magnetic Resonance (NMR) Studies

Computational Chemistry for Mechanistic Elucidation and Prediction

Computational chemistry has emerged as a crucial tool for understanding and predicting the outcomes of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict reaction mechanisms and energetics. For derivatives of this compound, such as the closely related Ethyl 4-chlorocinnamate, DFT calculations at the B3LYP/6-31G* level have been suggested for optimizing molecular geometry and predicting reaction pathways.

In the context of reactions involving cinnamates, DFT has been used to investigate mechanisms like the N-heterocyclic carbene (NHC)-catalyzed aerobic esterification of cinnamaldehyde to form methyl cinnamate. chalmers.se Such studies propose detailed catalytic cycles, for instance, involving the oxidation of a homoenolate intermediate to an α,β-unsaturated acyl azolium, which is then intercepted by an alcohol. chalmers.se Although specific DFT studies focusing solely on the reaction pathways of this compound are not extensively documented in the provided context, the principles are directly applicable. DFT calculations can elucidate the step-by-step mechanism of reactions like hydroformylation, including C-O bond activation, transmetalation, and reductive elimination steps, providing a theoretical basis for observed experimental outcomes. x-mol.com

Molecular mechanics (MM) and continuum models are computational methods used to analyze molecular structures and stabilities, particularly in complex environments. A study on the photocycloaddition of various alkyl cinnamates, including chloro-substituted derivatives, employed the Universal Force Field (UFF) for molecular mechanics calculations and the Implicit Polarizable Continuum Model (IPCM) to simulate the solvent environment (water). rsc.org

These computational experiments were performed to understand the stability of different intermolecular arrangements (e.g., head-to-head vs. head-to-tail) of cinnamate molecules within a γ-cyclodextrin cavity. rsc.org The calculations revealed that while steric and hydrophobic interactions are significant, they alone cannot account for the observed product distributions. rsc.org The results highlighted the limitation of standard molecular mechanics force fields, which may not adequately capture weak attractive forces like π-π interactions that can stabilize certain geometries. rsc.org The use of a continuum model like IPCM is crucial for accurately representing the thermodynamic properties in a solvent medium. rsc.org

Predicting the regioselectivity and stereoselectivity of a reaction is a primary goal of computational chemistry. In the rhodium-catalyzed hydroformylation of this compound, a high regioselectivity for the β-aldehyde product is consistently observed when using phosphine-free catalysts. researchgate.netresearchgate.net This outcome is analogous to the hydroformylation of styrene, where the preference for the branched aldehyde is attributed to the formation of a stabilizing η³-benzyl intermediate. researchgate.net Computational modeling can be used to calculate the energies of these potential intermediates and transition states to rationalize the observed selectivity.

Furthermore, studies on the photocycloaddition of cinnamates within a γ-cyclodextrin host have shown that regioselectivity can be completely switched from a head-to-head to a head-to-tail dimer by changing the alkyl substituent on the ester. rsc.org For instance, while methyl cinnamate yields a mixture of dimers, isopropyl cinnamate exclusively forms the anti head-to-tail dimer. rsc.org This control is attributed to the steric and electronic interactions within the confined space of the cavitand. For chloro-substituted cinnamates, attractive Cl-Cl interactions were proposed to favor the head-to-head arrangement, demonstrating that computational analysis of non-covalent interactions can be a powerful predictive tool for reaction outcomes. rsc.org

Table 2: Experimentally Observed Regioselectivity in the Hydroformylation of this compound

| Catalyst System | Predominant Product | Regioselectivity (%) | Selectivity for β-aldehyde (%) | Source(s) |

|---|---|---|---|---|

| [Rh₆(CO)₁₆] (phosphine-free) | β-aldehyde | 91 | 70-77 | researchgate.netresearchgate.net |

| [Rh(acac)(CO)₂] (phosphine-free) | β-aldehyde | 91 | 70-77 | researchgate.netresearchgate.net |

| Other unmodified Rh catalysts | β-aldehyde | 90-93 | - | researchgate.netresearchgate.net |

Molecular Mechanics and Continuum Models in Structural Analysis

Molecular Docking Studies in Biological Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting the interaction between a ligand and its biological target.

Molecular docking studies have been employed to predict the binding affinity of this compound with various enzymes, providing insights into its potential biological activities. The primary target investigated in the context of its antimicrobial properties is the fungal enzyme 14α-demethylase, a critical component in the ergosterol (B1671047) biosynthesis pathway. nih.govnih.gov Ergosterol is a vital component of fungal cell membranes, and its inhibition leads to disruption of membrane integrity and cell death.

Computational analyses suggest that this compound and its structural analogs exhibit a good affinity for the active site of 14α-demethylase from Candida albicans. nih.govnih.gov The binding affinity is often quantified by a docking score, which estimates the free energy of binding; a more negative score typically indicates a stronger and more favorable interaction. In a comparative study, this compound was one of twelve related esters docked to this enzyme. The results indicated that all the tested esters could be potential inhibitors of 14α-demethylase. nih.govnih.gov

The predicted binding affinities for this compound and a selection of its derivatives against C. albicans 14α-demethylase are summarized in the table below. This data highlights how structural modifications, such as the length and nature of the ester chain, can influence binding affinity. nih.gov For instance, the presence of a terpenic substructure, as in Perillyl 4-chlorocinnamate, or a heteroatom in the alkyl chain, as in Methoxyethyl 4-chlorocinnamate, appears to enhance the binding profile compared to a simple methyl ester. nih.gov

Table 1: Predicted Binding Affinities of 4-Chlorocinnamate Esters with Fungal 14α-Demethylase

| Compound | Structure | Docking Score (kcal/mol) |

|---|---|---|

| This compound | Ester with methyl group | -76.62 |

| Ethyl 4-chlorocinnamate | Ester with ethyl group | -78.14 |

| Methoxyethyl 4-chlorocinnamate | Ester with methoxyethyl group | -79.52 |

| Perillyl 4-chlorocinnamate | Ester with perillyl group | -86.99 |

| Dodecyl 4-chlorocinnamate | Ester with dodecyl group | -81.68 |

Data sourced from a molecular docking study on a series of 4-chlorocinnamic acid esters against Candida albicans 14α-demethylase. nih.gov

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the interactions between a ligand and its target. For this compound, these studies have elucidated its specific binding mode within the active site of fungal 14α-demethylase. nih.gov

The molecular modeling of this compound docked into the active site of cytochrome P450 14α-demethylase from C. albicans reveals key intermolecular interactions responsible for the stable binding. nih.gov The analysis showed that for the series of 4-chlorocinnamic acid esters, interactions with two protein residues were particularly important for ligand binding: Glutamine 72 (Gln 72) and Threonine 260 (Thr 260). nih.gov The carbonyl group of the ester is a critical feature for these interactions. While specific hydrogen bond details for the methyl ester itself are part of the broader study, the consistent interaction pattern across the series underscores the importance of the cinnamate scaffold in positioning the molecule within the enzyme's active site. nih.gov

The binding mode for the series of twelve 4-chlorocinnamate esters, including the methyl variant, was analyzed, confirming their potential to act as inhibitors of this key fungal enzyme. nih.govnih.gov The ability of these esters to fit within the binding pocket and interact with crucial amino acid residues supports their observed antifungal activity. nih.gov While 14α-demethylase is a well-documented target, other research suggests that cinnamic acid derivatives may have additional biological targets, such as tubulin in the context of anticancer research, though specific docking studies for this compound against these alternative targets are less detailed in current literature. core.ac.uk

Crystallography and Solid State Behavior

The solid-state behavior of methyl 4-chlorocinnamate is of significant interest, particularly its photoreactivity. The [2+2] photodimerization reaction is highly dependent on the crystal packing of the molecules, as described by Schmidt's topochemical principles. For a reaction to occur, the double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å).

Pharmacological and Biological Research on Methyl 4 Chlorocinnamate

Antimicrobial Activity Profile

Studies have evaluated the antimicrobial spectrum of methyl 4-chlorocinnamate against various microorganisms.

This compound has demonstrated activity against Staphylococcus aureus. nih.govnih.govresearchgate.net In one study, it was the only one of twelve tested 4-chlorocinnamic acid esters to inhibit the growth of the S. aureus ATCC 25925 strain, exhibiting a Minimum Inhibitory Concentration (MIC) of 5.09 µmol/mL, which was the highest concentration tested. researchgate.net

The compound has shown notable antifungal properties against several species of the genus Candida. nih.govnih.govscite.ai

Research has confirmed the bioactivity of this compound against clinically significant Candida species, including C. albicans, C. glabrata, C. krusei, and C. guilliermondii. nih.govnih.gov One study reported its antifungal activity against C. albicans ATCC 90028 at its highest tested concentration, with a MIC of 5.09 µmol/mL. nih.gov Another study found that this compound was active against all evaluated Candida strains with MIC values ranging from 128-256 μg/mL. latamjpharm.org Specifically, against C. albicans, the MIC was reported as 250 μg/ml.

Table 1: Antifungal Activity of this compound against Candida Species

| Fungal Strain | MIC (µg/mL) |

| Candida albicans | 250 |

| Candida krusei | 128-256 latamjpharm.org |

Note: Data is compiled from available research findings. "Not specified" indicates that the specific MIC value was not provided in the cited sources.

Investigations into the antimicrobial activity of this compound have extended to other microorganisms. It has been tested against Pseudomonas aeruginosa, a gram-negative bacterium. nih.govnih.gov Additionally, its efficacy has been evaluated against the fungal strains Aspergillus flavus and Penicillium citrinum. semanticscholar.orgmdpi.com

Antifungal Activity Against Candida Species

Elucidation of Biological Mechanisms of Action

To understand the basis of its antifungal effects, researchers have explored the molecular mechanisms of this compound.

A key proposed mechanism of action for the antifungal activity of this compound is the inhibition of the enzyme 14α-demethylase. nih.govnih.gov This enzyme is a crucial component in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Molecular docking studies have suggested that this compound and related esters have a good affinity for the active site of 14α-demethylase, indicating their potential as inhibitors of this enzyme. nih.govnih.govresearchgate.net The inhibition of 14α-demethylase disrupts ergosterol synthesis, leading to damage of the fungal cell membrane and ultimately, cell death.

Interaction with Ergosterol and Cell Wall Components

The antifungal mechanism of this compound and its derivatives is closely linked to their interaction with critical fungal cellular structures, namely the cell membrane and cell wall. mdpi.com Research indicates a direct interaction between cinnamate (B1238496) derivatives and ergosterol, the primary sterol in fungal cell membranes that governs membrane fluidity, cell growth, and proliferation. mdpi.comnih.gov This interaction disrupts the integrity of the membrane, potentially leading to the outflow of cellular contents and ultimately cell death. nih.gov

Molecular docking studies further elucidate this mechanism, suggesting that 4-chlorocinnamic acid esters exhibit a strong affinity for the active site of the enzyme 14α-demethylase. nih.govnih.govmedchemexpress.cn This enzyme is a crucial component of the ergosterol biosynthesis pathway. researchgate.net By inhibiting 14α-demethylase, these compounds disrupt the production of ergosterol, which compromises the fungal cell membrane's structure and function. Additionally, studies with related compounds have shown interaction with sorbitol, an osmotic protector of the cell wall, indicating that the cell wall is also a target for these molecules. mdpi.com

Effects on Cellular Vulnerability and Enzyme Activities

The primary enzymatic target identified for this compound's antifungal activity is 14α-demethylase, an essential enzyme in the ergosterol synthesis pathway. nih.govnih.gov The inhibition of this enzyme is a key mechanism of action, leading to depleted ergosterol levels and the accumulation of toxic sterol intermediates. nih.govresearchgate.net This disruption increases the vulnerability of the fungal cell. The antifungal effect of this compound is attributed to the subsequent alteration in the permeability of the fungal cell membrane. jocpr.com

Beyond specific enzyme inhibition, related cinnamic acid compounds have been shown to increase cellular vulnerability to oxidative stress. The inhibition of bacterial enzymes is a recognized mechanism for antibacterial activity among related chemical classes. researchgate.net For this compound and its analogs, the primary documented effect on enzyme activity remains the potent inhibition of 14α-demethylase in fungi. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies in Biological Systems

The biological activity of this compound is significantly influenced by its chemical structure. Structure-activity relationship (SAR) studies, which analyze how modifications to a molecule's structure affect its biological potency, have revealed key features that determine its antimicrobial efficacy. researchgate.netplos.orgnih.gov These studies show that both the ester group and the substitution pattern on the phenyl ring are critical determinants of activity. researchgate.net

Influence of Ester and Alkyl Chain Substitutions on Antimicrobial Potency

The nature of the ester group and its alkyl chain is a significant factor in the antimicrobial strength of 4-chlorocinnamate derivatives. nih.govresearchgate.net While this compound itself shows antifungal activity, modifications to the methyl group can either enhance or diminish its potency. nih.gov

Short Alkyl Chains : Replacing the methyl group with an ethyl group (ethyl 4-chlorocinnamate) results in a slight increase in antifungal activity against Candida albicans. nih.gov

Longer Alkyl Chains : Increasing the lipophilicity by extending the alkyl chain does not consistently lead to better activity. For instance, pentyl 4-chlorocinnamate was found to be inactive. nih.gov However, a longer ten-carbon chain, as seen in decyl 4-chlorocinnamate, regained some inhibitory activity, though at higher concentrations. nih.gov This suggests a complex relationship between chain length, lipophilicity, and the ability to interact with the fungal cell. nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) for various ester derivatives against S. aureus and C. albicans, illustrating the impact of the alkyl chain.

| Compound | Ester Substituent | MIC vs. S. aureus (µmol/mL) | MIC vs. C. albicans (µmol/mL) | Reference |

|---|---|---|---|---|

| This compound | Methyl | 5.09 | 5.09 | nih.govresearchgate.net |

| Ethyl 4-chlorocinnamate | Ethyl | Inactive | 4.75 | nih.gov |

| Pentyl 4-chlorocinnamate | Pentyl (5-carbon) | Inactive | Inactive | nih.gov |

| Decyl 4-chlorocinnamate | Decyl (10-carbon) | Inactive | 3.10 | nih.gov |

Role of Halogen Substituents in Biological Activity

The presence and position of a halogen atom on the phenyl ring are critical for the biological activity of cinnamic acid derivatives. nih.gov The chlorine atom at the 4-position (para-position) of the phenyl ring in this compound is a key feature contributing to its antimicrobial properties. nih.govresearchgate.net

Halogen atoms like chlorine influence a molecule's physicochemical properties, including its steric and electronic profile. mdpi.com A chlorine substituent can affect how the molecule binds to its target protein, such as an enzyme active site, through local electronic attraction or repulsion. mdpi.com The inclusion of halogens is a widely used strategy in the development of pharmaceuticals and agrochemicals to enhance metabolic stability and optimize pharmacological parameters. nih.govmdpi.com In the case of cinnamates, the 4-chloro substitution has been shown to enhance activity compared to non-halogenated versions. The specific nature of the halogen and its position can lead to varying degrees of efficacy, highlighting the complexity of SAR in these compounds. nih.gov

Impact of Heteroatom Presence and Terpenic Substructures

SAR studies have demonstrated that introducing heteroatoms (such as oxygen) into the ester side chain or attaching bulky, naturally-derived substructures like terpenes can dramatically increase antifungal potency. nih.govnih.gov

Terpenic Substructures : Incorporating a terpenic moiety, such as in perillyl 4-chlorocinnamate, leads to the most potent antifungal activity among the tested derivatives. nih.govnih.gov Terpenes themselves are known to have good antifungal profiles, and their combination with the 4-chlorocinnamate structure creates a highly effective hybrid molecule. nih.gov

The following table compares the antifungal activity of derivatives featuring these structural modifications.

| Compound | Key Structural Feature | MIC vs. C. guilliermondii (µmol/mL) | Reference |

|---|---|---|---|

| Methoxyethyl 4-chlorocinnamate | Oxygen heteroatom in side chain | 0.13 | nih.govnih.gov |

| Perillyl 4-chlorocinnamate | Terpenic substructure | 0.024 | nih.govnih.gov |

Other Reported Pharmacological Activities

While the primary focus of research on this compound has been its antimicrobial effects, the broader class of cinnamic acid derivatives is known to exhibit a wide spectrum of pharmacological activities. jocpr.compcbiochemres.com These compounds serve as precursors for various biologically active molecules. pcbiochemres.com

Studies on related structures and cinnamamides synthesized from methyl cinnamates suggest potential for other therapeutic applications, including:

Anti-inflammatory activity . pcbiochemres.commdpi.com

Anticancer and cytotoxic effects . jocpr.compcbiochemres.com

Antioxidant properties . pcbiochemres.comresearchgate.net

Antitubercular and antimalarial activities . pcbiochemres.com

Antidiabetic and hepatoprotective effects . jocpr.compcbiochemres.com

These findings indicate that the cinnamic acid scaffold, including halogenated derivatives like this compound, represents a versatile platform for the development of new therapeutic agents for a variety of conditions. jocpr.compcbiochemres.com

Antitumor Properties (e.g., against Sarcoma 180)

Research into the pharmacological activities of cinnamic acid derivatives has revealed potential antitumor properties within this class of compounds. Notably, studies have demonstrated the efficacy of certain derivatives against Sarcoma 180, a type of tumor model used in cancer research. For instance, methyl caffeate, a structurally related cinnamate ester, has been reported to possess antitumor activity against Sarcoma 180. scribd.compcbiochemres.com

However, based on a review of available scientific literature, there is currently no direct evidence specifically documenting the antitumor properties of this compound against Sarcoma 180. While the broader class of cinnamic acid esters has shown promise in this area, dedicated studies on the 4-chloro substituted methyl ester are not prominently reported. scribd.compcbiochemres.com The primary focus of research on this compound has been centered on its antifungal activities and its utility as a synthetic intermediate. semanticscholar.orgthepharmajournal.com

Potential in Medicinal Chemistry Applications

This compound serves as a valuable intermediate in the field of medicinal chemistry, primarily for the synthesis of more complex, biologically active molecules. cymitquimica.comcinnamates.com Its chemical structure provides a versatile scaffold for developing new therapeutic agents.

One of the significant applications of this compound is in the synthesis of a precursor for (R)-Baclofen. researchgate.netresearchgate.net Baclofen is a muscle relaxant and antispastic agent. The process involves a regioselective hydroformylation of this compound to produce racemic methyl 3-(4-chlorophenyl)-4-oxobutanoate, a key intermediate in the synthesis of Baclofen. researchgate.netd-nb.info This transformation highlights the importance of this compound in creating molecules with established pharmaceutical value.

Furthermore, this compound is utilized in the enzymatic synthesis of cinnamamides. mdpi.com In a study utilizing Lipozyme® TL IM as a catalyst, this compound was reacted with various phenylethylamines to produce a range of cinnamamide (B152044) derivatives. mdpi.com Some cinnamamides are known to exhibit anti-inflammatory and analgesic activities, suggesting that the derivatives synthesized from this compound could be explored for similar pharmacological properties. mdpi.com

The research into the applications of this compound in medicinal chemistry is ongoing, with a focus on its role as a building block for novel compounds. The following table summarizes key findings in this area:

| Application/Process | Resulting Compound/Intermediate | Potential Therapeutic Area |

| Regioselective Hydroformylation | Racemic methyl 3-(4-chlorophenyl)-4-oxobutanoate | Precursor for (R)-Baclofen (Muscle Relaxant) |

| Enzymatic Aminolysis with Phenylethylamines | Cinnamamide derivatives | Anti-inflammatory, Analgesic |

Future Research Directions and Translational Perspectives

Development of Novel Methyl 4-Chlorocinnamate Derivatives with Enhanced Bioactivity

A primary focus of future research is the synthesis and evaluation of new derivatives of this compound with improved biological activities. The core structure of this compound serves as a versatile scaffold for chemical modification to enhance its therapeutic potential.

Researchers are actively exploring the synthesis of various ester and amide derivatives to broaden the spectrum of bioactivity. For instance, a series of twelve esters derived from 4-chlorocinnamic acid were synthesized and evaluated for their antimicrobial properties. Among these, methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate demonstrated significant antifungal activity. nih.gov Specifically, the perillyl ester was the most potent with a minimum inhibitory concentration (MIC) of 0.024 μmol/mL against certain fungal strains. nih.gov Another study highlighted that while this compound itself showed some activity against S. aureus, its derivatives with short alkyl chains containing a heteroatom, like oxygen, or a terpenic substructure, such as the perillyl group, had improved antifungal profiles. nih.gov

The synthesis of cinnamamides from methyl cinnamates, including this compound, has also been a subject of investigation. A highly efficient, enzyme-catalyzed method using Lipozyme® TL IM in a continuous-flow microreactor was developed for this purpose. mdpi.com This approach allows for the rapid and economical synthesis of a diverse range of cinnamamide (B152044) derivatives for further evaluation of their pharmacological activities, such as anti-inflammatory effects. mdpi.com

Furthermore, the introduction of different functional groups and structural modifications is being explored to target specific biological pathways. For example, derivatives of cinnamic acid have been synthesized and tested for their anti-leishmanial and antimetastatic activities. researchgate.net The development of these novel derivatives is often guided by structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological effect, thereby enabling the rational design of more potent and selective compounds.

Table 1: Bioactivity of Selected this compound Derivatives

| Derivative | Target Organism/Cell Line | Bioactivity | Reference |

| Methoxyethyl 4-chlorocinnamate | Candida species | Antifungal (MIC = 0.13 μmol/mL) | nih.gov |

| Perillyl 4-chlorocinnamate | Candida species | Antifungal (MIC = 0.024 μmol/mL) | nih.gov |

| This compound | S. aureus | Antibacterial (active at highest concentration tested) | nih.gov |

| Cinnamamides (general) | - | Potential anti-inflammatory | mdpi.com |

Exploration of New Catalytic Systems for Sustainable Synthesis

The development of sustainable and efficient synthetic methods for this compound and its derivatives is a critical area of ongoing research. Traditional chemical syntheses often involve harsh reaction conditions, toxic catalysts, and complicated post-treatment processes. mdpi.com Consequently, there is a strong emphasis on exploring greener catalytic systems.

Enzymatic catalysis offers a promising alternative to conventional chemical methods. For example, the use of Lipozyme® TL IM, an immobilized lipase, has been successfully demonstrated for the synthesis of cinnamamides from methyl cinnamates. mdpi.com This enzymatic process operates under mild conditions (45 °C), requires a short residence time (around 40 minutes) in a continuous-flow microreactor, and allows for catalyst recycling, making it an environmentally friendly and economical approach. mdpi.com

Advanced Mechanistic Studies using in situ and operando Techniques

A deeper understanding of the reaction mechanisms underlying the synthesis of this compound and its transformation into other valuable compounds is essential for optimizing existing methods and designing new, more efficient catalytic systems. Advanced analytical techniques, particularly in situ and operando spectroscopy, are playing a pivotal role in these mechanistic investigations.

Operando catalysis studies, which involve the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions, are particularly powerful for elucidating reaction mechanisms. researchgate.net By correlating the changes in the catalyst structure with the reaction rate and selectivity, researchers can gain detailed insights into the catalytic cycle. For instance, in the context of hydroformylation, such studies can help to characterize the various rhodium-hydrido-carbonyl-phosphine complexes that are thought to be key intermediates in the catalytic cycle. researchgate.net

The knowledge gained from these advanced mechanistic studies is invaluable for the rational design of improved catalysts and for the fine-tuning of reaction conditions to maximize the yield and selectivity of the desired products. This fundamental understanding is crucial for the development of more robust and efficient processes for the synthesis of this compound and its derivatives.

Integration of Computational Design with Experimental Validation for Targeted Applications

The synergy between computational design and experimental validation is becoming increasingly important in the development of new this compound derivatives for specific applications. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, allow for the rational design of novel compounds with predicted biological activities, thereby reducing the time and cost associated with traditional trial-and-error approaches.

Molecular docking studies have been used to investigate the binding interactions of 4-chlorocinnamic acid esters with their biological targets. For example, the docking of these esters into the active site of the enzyme 14α-demethylase, a key enzyme in fungi, has provided insights into their antifungal mechanism of action. nih.gov Such studies can predict the binding affinity and orientation of the molecules within the active site, helping to explain the observed structure-activity relationships and guiding the design of more potent inhibitors. nih.govresearchgate.net

Computational approaches are also being used to design drug delivery systems. rsc.org For instance, molecular dynamics simulations can be employed to study the interactions between a drug molecule and a polymer carrier, which can aid in the development of more effective drug delivery vehicles with enhanced loading capacity and controlled release properties. rsc.org

The predictions from these computational models are then tested and validated through experimental synthesis and biological evaluation. This iterative cycle of computational design and experimental validation allows for a more targeted and efficient discovery process. For example, in the development of inhibitors for Leishmania N-myristoyltransferase, a potential drug target for leishmaniasis, structure-based design and computational modeling were used to guide the synthesis of more potent and selective inhibitors. acs.orgnih.gov This integrated approach holds great promise for accelerating the development of new therapeutic agents based on the this compound scaffold.

Potential for this compound in Emerging Therapeutic Modalities

Beyond its established antimicrobial and anti-inflammatory potential, researchers are exploring the application of this compound and its derivatives in novel and emerging therapeutic modalities. These include their use in the development of targeted therapies, drug delivery systems, and as components of multifunctional materials.

The cinnamic acid framework is being investigated for its potential in creating targeted drug delivery systems. For instance, cinnamate (B1238496) derivatives can be incorporated into polymers to create biocompatible and biodegradable materials for controlled drug release. grafiati.com The unique chemical properties of the cinnamate moiety can be exploited to design stimuli-responsive materials that release their payload in response to specific triggers, such as changes in pH or the presence of certain enzymes.

Furthermore, the versatility of the this compound structure makes it an attractive building block for the synthesis of more complex molecules with unique therapeutic properties. It has been used as a starting material in the synthesis of inhibitors for the KEAP1-NRF2 protein-protein interaction, which is a potential therapeutic target for diseases with an inflammatory component. sci-hub.se In this context, the 4-chlorophenyl group of the molecule serves as an "anchor" fragment that binds to a specific pocket in the target protein. sci-hub.se

The potential for this compound and its derivatives to be used in areas such as photodynamic therapy or as probes for bioimaging is also an area of nascent interest. The development of derivatives with specific photophysical properties could open up new avenues for their application in both diagnostics and therapy. As our understanding of the biological effects of this class of compounds grows, so too will the opportunities for their application in innovative therapeutic strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.